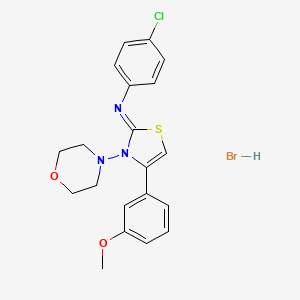

(Z)-4-氯代-N-(4-(3-甲氧基苯基)-3-吗啉噻唑-2(3H)-亚甲基)苯胺氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a type of quinazolinone, which is a class of organic compounds with a wide range of biological activities. Quinazolinones are heterocyclic compounds that contain a quinazoline core, which is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms .

Molecular Structure Analysis

The compound contains a quinazolinone core, a morpholino group, and a methoxyphenyl group. The morpholino group is a six-membered ring containing one nitrogen and one oxygen atom. The methoxyphenyl group consists of a benzene ring with a methoxy (-OCH3) substituent .Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including cyclization, ring-opening, and electrophilic substitution . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the morpholino and methoxy groups in this compound would likely make it more soluble in polar solvents .科学研究应用

Synthesis: The synthesis of quinazolinones can be classified based on the substitution patterns of the ring system:

- 2-Substituted-4(3H)-quinazolinones: These are commonly prepared by amidation and cyclization of 2-aminobenzoic acid derivatives. For instance, anthranilic acid derivatives react with appropriate acid chlorides to form substituted anthranilates, which then cyclize to yield benzoxazin-4-ones. Treatment of benzoxazinones with ammonia leads to the formation of quinazolinone derivatives .

Biological Activity: Quinazolinone derivatives have shown various medicinal properties:

Histone Deacetylase (HDAC) Inhibition

Recent research has explored quinazolinone derivatives as HDAC inhibitors. These compounds play a crucial role in epigenetic regulation and have implications in cancer therapy. The design and synthesis of novel quinazolinone-based HDAC inhibitors have been investigated .

未来方向

属性

IUPAC Name |

N-(4-chlorophenyl)-4-(3-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2S.BrH/c1-25-18-4-2-3-15(13-18)19-14-27-20(22-17-7-5-16(21)6-8-17)24(19)23-9-11-26-12-10-23;/h2-8,13-14H,9-12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPTXRIPBOSTRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=NC3=CC=C(C=C3)Cl)N2N4CCOCC4.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B2408106.png)

![N-[(4-methoxyphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

![[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2408116.png)

![methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2408119.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2408122.png)